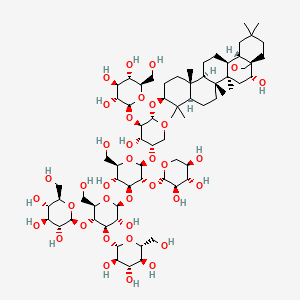

Ardisianoside A

Description

Structure

2D Structure

Properties

Molecular Formula |

C70H116O36 |

|---|---|

Molecular Weight |

1533.6 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-hydroxy-6-[(2S,3R,4S,5R,6R)-5-hydroxy-2-[(3S,4S,5R,6S)-4-hydroxy-6-[[(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-4-yl]oxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C70H116O36/c1-64(2)14-15-69-25-94-70(35(69)16-64)13-9-34-66(5)11-10-37(65(3,4)33(66)8-12-67(34,6)68(70,7)17-36(69)77)101-62-55(105-60-50(90)46(86)41(81)29(20-73)97-60)43(83)32(24-93-62)100-63-56(106-57-47(87)38(78)26(76)23-92-57)53(42(82)30(21-74)98-63)103-61-51(91)54(104-59-49(89)45(85)40(80)28(19-72)96-59)52(31(22-75)99-61)102-58-48(88)44(84)39(79)27(18-71)95-58/h26-63,71-91H,8-25H2,1-7H3/t26-,27-,28-,29-,30-,31-,32+,33+,34-,35-,36-,37+,38+,39-,40-,41-,42-,43+,44+,45+,46+,47-,48-,49-,50-,51-,52-,53+,54-,55-,56-,57+,58+,59+,60+,61+,62+,63+,66+,67-,68+,69-,70+/m1/s1 |

InChI Key |

YRTDPWGTGFRWCS-NVSDYHLPSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC[C@@]45[C@]3(C[C@H]([C@@]6([C@H]4CC(CC6)(C)C)CO5)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CC1(CCC23COC4(C2C1)CCC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)C)OC7C(C(C(CO7)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C |

Origin of Product |

United States |

Isolation and Advanced Structural Elucidation Methodologies of Ardisianoside a

Advanced Chromatographic Isolation Techniques for Glycosides from Complex Natural Extracts

The isolation of pure glycosides like Ardisianoside A from their natural source, primarily the whole plants of Ardisia japonica, is a complex process necessitating a multi-step chromatographic approach. nih.gov The inherent complexity of plant extracts, which contain a multitude of structurally similar compounds, requires the sequential application of various chromatographic methods to achieve a high degree of purity. researchgate.net The general strategy involves an initial extraction followed by a series of chromatographic separations that exploit the different physicochemical properties of the constituent molecules. cjnmcpu.comlibretexts.org

A typical isolation procedure for triterpenoid (B12794562) saponins (B1172615) from Ardisia species commences with the extraction of the plant material with a polar solvent, such as methanol. The resulting crude extract is then subjected to partitioning between different immiscible solvents to achieve a preliminary separation based on polarity. Further purification is accomplished through a combination of chromatographic techniques, including macroporous resin chromatography, silica (B1680970) gel chromatography, and preparative high-performance liquid chromatography. libretexts.org

High-Performance Liquid Chromatography (HPLC) Techniques for Purification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of saponins like this compound. nih.gov Its high resolution and efficiency make it ideal for separating structurally similar glycosides that may co-elute in other chromatographic systems. nih.gov Reversed-phase HPLC, utilizing a C18 column, is commonly employed for the separation of triterpenoid saponins.

The mobile phase in these separations typically consists of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with the addition of a small amount of acid (e.g., formic acid) to improve peak shape. The detection of saponins, which often lack a strong chromophore, can be challenging. Therefore, detectors such as Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometers (MS) are frequently used in conjunction with HPLC for the analysis and quantification of these compounds. nih.gov

Counter-Current Chromatography (CCC) and Flash Chromatography Applications

While specific applications of Counter-Current Chromatography (CCC) and Flash Chromatography in the isolation of this compound are not extensively detailed in the primary literature, these techniques are widely used for the fractionation of complex natural product extracts. CCC, a liquid-liquid partition chromatography technique, is particularly advantageous for the separation of saponins as it avoids the irreversible adsorption that can occur with solid stationary phases. mdpi.com Flash chromatography, a rapid form of column chromatography, is often used as an initial purification step to separate the crude extract into less complex fractions before further purification by HPLC.

Preparative Chromatography Strategies for Compound Enrichment

The enrichment of this compound from the crude extract is achieved through a strategic combination of preparative chromatographic techniques. An initial fractionation is often performed using open column chromatography with a stationary phase like silica gel or macroporous resin. This step aims to separate the saponin-rich fraction from other classes of compounds present in the extract.

Subsequent purification of the saponin (B1150181) fraction is typically carried out using repeated column chromatography on silica gel and octadecylsilyl (ODS) silica gel. These steps further refine the separation based on polarity differences among the various saponins. The final purification to obtain highly pure this compound is then accomplished using preparative HPLC. libretexts.org

Spectroscopic Methodologies for Structural Elucidation of this compound

The unambiguous determination of the complex structure of this compound was accomplished through a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy playing a pivotal role. nih.gov Mass spectrometry (MS) was also employed to determine the molecular formula of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for the complete structural elucidation of novel natural products like this compound. nih.govpressbooks.pub A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments were conducted to establish the planar structure and relative stereochemistry of the molecule.

The 1D NMR spectra, including proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. scielo.br

¹H NMR Data for this compound (in C₅D₅N)

| Position | δH (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| 3 | 3.39 | dd | 11.5, 4.0 |

| 12 | 5.71 | br s | |

| 16 | 4.88 | br s | |

| Ara-1 | 5.01 | d | 7.5 |

| Rha-1 | 6.00 | br s | |

| Xyl-1 | 5.48 | d | 7.5 |

| Glc-1 | 5.37 | d | 8.0 |

¹³C NMR Data for this compound (in C₅D₅N)

| Position | δC (ppm) | Position | δC (ppm) |

|---|---|---|---|

| 1 | 39.1 | 19 | 46.5 |

| 2 | 26.8 | 20 | 31.2 |

| 3 | 89.1 | 21 | 34.3 |

| 4 | 39.7 | 22 | 33.3 |

| 5 | 56.1 | 23 | 28.3 |

| 6 | 18.5 | 24 | 17.0 |

| 7 | 33.4 | 25 | 16.1 |

| 8 | 40.1 | 26 | 17.6 |

| 9 | 47.9 | 27 | 26.2 |

| 10 | 37.2 | 28 | 179.9 |

| 11 | 23.9 | 29 | 33.4 |

| 12 | 122.9 | 30 | 23.9 |

| 13 | 144.5 | Ara-1 | 105.1 |

| 14 | 42.3 | Ara-2 | 76.4 |

| 15 | 28.6 | Ara-3 | 84.4 |

| 16 | 74.3 | Ara-4 | 69.4 |

| 17 | 49.6 | Ara-5 | 66.9 |

| 18 | 42.0 | Rha-1 | 101.8 |

| Rha-2 | 72.7 | Rha-3 | 72.8 |

| Rha-4 | 74.1 | Rha-5 | 69.8 |

| Rha-6 | 18.8 | Xyl-1 | 107.1 |

| Xyl-2 | 75.3 | Xyl-3 | 78.4 |

| Xyl-4 | 71.0 | Xyl-5 | 67.3 |

| Glc-1 | 106.1 | Glc-2 | 75.6 |

| Glc-3 | 78.5 | Glc-4 | 71.7 |

| Glc-5 | 78.2 | Glc-6 | 62.9 |

Data sourced from Chang et al., 2007. nih.gov

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. nih.govresearchgate.net

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment was used to identify proton-proton spin coupling systems, allowing for the assignment of protons within the same spin network, such as those in the sugar moieties and the triterpenoid backbone. nih.govresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of the carbon signals based on the previously assigned proton resonances. nih.govresearchgate.netnih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations between protons and carbons (typically over two to three bonds). This experiment was vital for connecting the different structural fragments of this compound, including establishing the linkages between the sugar units and the attachment points of the sugar chain to the aglycone. nih.govresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment provides information about the spatial proximity of protons. This was used to determine the relative stereochemistry of the aglycone and the glycosidic linkages. nih.gov

By integrating the data from these comprehensive 1D and 2D NMR experiments, the complete structure of this compound was unequivocally established as 3-O-[α-L-rhamnopyranosyl-(1→3)-[β-D-glucopyranosyl-(1→2)]-β-D-xylopyranosyl-(1→4)]-α-L-arabinopyranosyl-16α-hydroxyolean-12-en-28-oic acid. nih.gov

Application of Advanced NMR Techniques for Stereochemical Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules. For a complex saponin such as this compound, one-dimensional (¹H and ¹³C) NMR spectra provide the initial framework, but advanced two-dimensional (2D) techniques are indispensable for defining its relative stereochemistry.

Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish the connectivity of protons and carbons within both the triterpenoid aglycone and the appended sugar moieties. This allows for the complete assignment of all proton and carbon signals in the molecule's complex spectra.

To determine the relative stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are critical. wordpress.com These experiments detect through-space interactions between protons that are in close proximity (typically <5 Å), providing crucial information about the spatial arrangement of atoms and substituent groups. wordpress.com For instance, key NOESY correlations can establish the cis or trans fusion of rings in the aglycone and the orientation of hydroxyl and methyl groups. Furthermore, the magnitude of proton-proton coupling constants (J-values) extracted from high-resolution ¹H NMR spectra helps to define the dihedral angles between adjacent protons, which is particularly useful in determining the chair or boat conformations of the pyranose sugar rings and the equatorial or axial orientation of their substituents. univ-lemans.fr

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides vital information about the molecular weight and composition of a compound. For large glycosides like this compound, "soft" ionization techniques are required to generate gas-phase ions without causing significant fragmentation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the parent ion with a high degree of accuracy (typically to within a few parts per million). This exact mass measurement allows for the unambiguous determination of the molecule's elemental composition, leading to a definitive molecular formula. nih.gov For example, observing an ion in an HRMS spectrum provides an experimental mass that can be matched to a single, unique combination of carbon, hydrogen, and oxygen atoms.

Tandem Mass Spectrometry (MS/MS) for Glycosidic Linkage Analysis

Tandem Mass Spectrometry (MS/MS) is an essential tool for sequencing the oligosaccharide chains of saponins. nih.gov In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID), causing it to fragment in a predictable manner. nih.govnih.gov The primary fragmentation pathway involves the cleavage of glycosidic bonds, resulting in the sequential loss of individual sugar units. researchgate.net By analyzing the masses of the resulting fragment ions, the sequence of monosaccharides in the sugar chain can be meticulously reconstructed. nih.gov Further fragmentation patterns, including cross-ring cleavages, can provide evidence for the specific linkage positions between the sugar units (e.g., 1→2, 1→3, etc.). nih.govcore.ac.uk

Table 1: Representative MS/MS Fragmentation of a Hypothetical Saponin Glycoside| Precursor Ion (m/z) | Fragment Ion (m/z) | Interpretation |

|---|---|---|

| [M+H]⁺ | [M+H - Sugar1]⁺ | Loss of the terminal sugar unit |

| [M+H - Sugar1]⁺ | [M+H - Sugar1 - Sugar2]⁺ | Loss of the second sugar unit |

| [M+H - Sugar1 - Sugar2]⁺ | [Aglycone+H]⁺ | Fragment corresponding to the aglycone |

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Approaches

Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques suitable for the analysis of large, thermally labile molecules like this compound. americanpeptidesociety.org

Electrospray Ionization (ESI) is particularly well-suited for compounds that are soluble and can be introduced into the mass spectrometer via a liquid stream, making it highly compatible with liquid chromatography (LC-MS). americanpeptidesociety.orgchromatographyonline.com It often produces multiply charged ions, which can be advantageous for analyzing very high molecular weight compounds on mass analyzers with a limited mass-to-charge (m/z) range. chromatographyonline.com

Matrix-Assisted Laser Desorption/Ionization (MALDI) involves co-crystallizing the analyte with a matrix that absorbs laser energy. creative-proteomics.com This process facilitates the desorption and ionization of the analyte, typically producing singly charged ions. americanpeptidesociety.orgchromatographyonline.com MALDI is often favored for its speed and tolerance of complex mixtures. creative-proteomics.comnih.gov

The choice between ESI and MALDI often depends on the specific experimental goals, sample purity, and available instrumentation. creative-proteomics.comnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Elucidation

While NMR and MS provide the core structural details, other spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer complementary information.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups within this compound. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific chemical bonds. For a saponin, IR spectroscopy would confirm the presence of hydroxyl (-OH) groups (broad band around 3400 cm⁻¹), alkyl (C-H) groups (stretches around 2900 cm⁻¹), and ether-like C-O bonds of the glycosidic linkages and the aglycone backbone (in the 1200-1000 cm⁻¹ region).

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about any chromophores (light-absorbing groups) present in the molecule. mdpi.com Triterpenoid saponins like this compound typically lack extensive conjugated systems, and thus are expected to show minimal absorption in the UV-Vis range, a characteristic feature that helps in their classification. mu-varna.bg

Table 2: Typical Spectroscopic Data for Saponin Functional Groups| Spectroscopic Method | Functional Group | Characteristic Signal |

|---|---|---|

| IR Spectroscopy | Hydroxyl (O-H) | ~3400 cm⁻¹ (broad) |

| IR Spectroscopy | Alkyl (C-H) | ~2950-2850 cm⁻¹ |

| IR Spectroscopy | Glycosidic Linkage (C-O) | ~1200-1000 cm⁻¹ |

| UV-Vis Spectroscopy | Isolated Double Bonds | Typically below 200 nm (not observed) |

Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration Determination

While NMR can determine the relative stereochemistry of a molecule, establishing the absolute configuration requires chiroptical methods. Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. nih.gov

The absolute configuration of this compound is determined by comparing its experimentally measured ECD spectrum with theoretical spectra calculated for all possible stereoisomers. nih.govresearchgate.net Modern computational chemistry allows for the reliable prediction of ECD spectra. A match between the experimental spectrum and one of the calculated spectra provides a confident assignment of the absolute stereochemistry of all chiral centers in the molecule. This final step is crucial for the complete and unambiguous structural elucidation of this compound. nih.gov

Computational Chemistry Approaches in Structural Confirmation and Prediction

In the structural elucidation of complex natural products like this compound, computational chemistry has emerged as a powerful ancillary tool to traditional spectroscopic methods. rsc.org Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for confirming proposed structures and predicting spectroscopic parameters with a high degree of accuracy. nih.gov This approach is especially valuable for resolving ambiguities in NMR signal assignments that can arise in large, polycyclic molecules with numerous stereocenters and glycosidic linkages. mdpi.com

The primary application of computational chemistry in this context is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. The process begins with the generation of a three-dimensional model of the proposed structure of this compound. This initial model is then subjected to geometry optimization to find its most stable, low-energy conformation. mdpi.com Methodologies such as the semi-empirical PM3 method followed by more rigorous DFT methods, like B3LYP with a 6-31G(d,p) basis set, are commonly employed for this optimization process. mdpi.com

Once the optimized geometry is obtained, NMR shielding constants are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com This quantum chemical method has become a standard for predicting NMR chemical shifts. mdpi.com The calculated shielding constants (σ) are then converted into chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.

The core value of this methodology lies in the direct comparison of the theoretically calculated NMR spectra with the experimental data obtained from isolated samples of this compound. A strong correlation between the predicted and observed chemical shifts provides significant confidence in the correctness of the assigned structure. Conversely, significant deviations can indicate an incorrect structural assignment, prompting a re-evaluation of the spectroscopic data.

For complex saponins, GIAO DFT calculations have proven particularly effective for the unambiguous assignment of ¹³C NMR resonances, which can be challenging to assign definitively using only 2D NMR experiments due to signal overlap or weak correlations. mdpi.com

To illustrate the application of this method, the following table presents a hypothetical comparison between experimental ¹³C NMR data for a key structural moiety of a triterpenoid saponin similar to this compound and the corresponding data predicted by DFT calculations.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (Δδ) |

|---|---|---|---|

| C-3 | 78.5 | 78.9 | -0.4 |

| C-5 | 75.2 | 75.8 | -0.6 |

| C-12 | 122.9 | 123.5 | -0.6 |

| C-13 | 144.1 | 143.7 | +0.4 |

| C-28 | 179.3 | 179.0 | +0.3 |

Furthermore, computational models can predict other molecular properties that aid in structural confirmation. These include vibrational frequencies, which can be compared with experimental Infrared (IR) spectroscopy data, and electronic transitions, comparable to UV-Vis spectroscopy results. nih.gov Molecular modeling also allows for the visualization of the molecule's conformation, including the spatial arrangement of the aglycone and the attached sugar moieties, which is crucial for interpreting data from NOESY or ROESY experiments that depend on internuclear distances. mdpi.com

Biosynthetic Pathways and Metabolic Engineering Perspectives of Ardisianoside a

Proposed Biosynthetic Routes to Triterpenoid (B12794562) Saponins (B1172615) within Ardisia Species

Triterpenoid saponin (B1150181) biosynthesis in plants generally originates from the isoprenoid pathway, specifically the mevalonate (B85504) (MVA) pathway, which occurs in the cytosol. The common precursor for triterpenoid saponins is squalene (B77637), a 30-carbon molecule. researchgate.net Squalene is then oxidized to 2,3-oxidosqualene. researchgate.net Cyclization of 2,3-oxidosqualene, catalyzed by oxidosqualene cyclases (OSCs), leads to the formation of various triterpene skeletons. researchgate.netnih.govitb.ac.id In the case of saponins with a β-amyrin core structure, like many found in Ardisia, the cyclization is catalyzed by β-amyrin synthase (β-AS). researchgate.netitb.ac.idhnxb.org.cnnih.gov Following the formation of the basic triterpenoid skeleton, further modifications occur, including oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYP450s) and the attachment of sugar moieties (glycosylation) facilitated by uridine (B1682114) diphosphate (B83284) glycosyltransferases (UGTs). researchgate.netnih.govnih.gov These modifications contribute significantly to the structural diversity of triterpenoid saponins.

Studies on Ardisia species, such as Ardisia kteniophylla and Ardisia crenata, have investigated the genes and enzymes involved in the triterpenoid saponin biosynthesis pathway. Transcriptomic analyses have identified unigenes encoding enzymes involved in this pathway in both leaf and root tissues. nih.gov In Ardisia crenata callus, key enzymes in the synthesis pathway include hydroxymethylglutaryl-CoA reductase (HMGR), squalene synthase (SS), squalene epoxidase (SQE), and β-amyrin synthase (β-AS). hnxb.org.cn

Identification of Key Enzymatic Steps in Glycoside Formation

Glycosylation, the process of attaching sugar units to the triterpenoid aglycone, is a critical step in the formation of triterpenoid saponins like Ardisianoside A. This process is primarily catalyzed by UDP-glycosyltransferases (UGTs). researchgate.netnih.govnih.gov UGTs transfer a sugar moiety from an activated nucleotide sugar (such as UDP-glucose) to a specific hydroxyl or other functional group on the triterpenoid skeleton. nih.gov The regiospecificity and sugar donor preference of different UGTs determine the structure and complexity of the attached sugar chains, leading to the diverse array of saponin glycosides.

Transcriptomic studies in Ardisia have identified genes belonging to the UGT family that are likely involved in the glycosylation of triterpenoid saponins. nih.govsciengine.com The expression levels of these UGT genes can vary between different tissues and in response to external stimuli, suggesting their regulatory role in saponin accumulation. nih.govsciengine.com

Investigation of Metabolic Precursors and Labeling Studies

Understanding the flow of carbon through the biosynthetic pathway requires the investigation of metabolic precursors. The initial precursors for triterpenoid biosynthesis are derived from the MVA pathway, ultimately leading to the formation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then assembled to form squalene.

While specific labeling studies directly tracing the precursors incorporated into this compound are not extensively detailed in the provided search results, metabolic labeling is a widely used technique to elucidate biosynthetic pathways in plants. osti.govbiorxiv.orgnih.govnih.govplos.org This involves feeding plant tissues with isotopically labeled precursors (e.g., with ¹³C or ²H) and tracking the incorporation of the label into downstream metabolites. osti.govplos.org This approach can help identify intermediates, confirm proposed pathway steps, and determine metabolic flux. osti.govplos.org Applying such techniques to Ardisia species could provide more detailed insights into the specific precursors utilized and the rate-limiting steps in this compound biosynthesis.

Genetic and Genomic Basis for this compound Biosynthesis

The genetic basis for triterpenoid saponin biosynthesis in Ardisia species is being explored through transcriptomic and potentially genomic approaches. Transcriptomic analysis of Ardisia kteniophylla has identified a large number of unigenes, including those putatively involved in the triterpenoid saponin biosynthesis pathway. nih.govresearcher.life Differential gene expression analysis between different tissues (e.g., roots and leaves) has shown that genes encoding enzymes involved in the direct synthesis of triterpenoid saponins are upregulated in roots, where saponin content is typically higher. nih.govsciengine.com Conversely, genes involved in the precursory steps might be downregulated in roots compared to leaves. nih.gov

Studies in Ardisia crenata have also examined the expression of key enzyme genes like HMGR, SS, SQE, and β-AS in response to external factors like salicylic (B10762653) acid (SA). hnxb.org.cn The expression patterns of SQE and β-AS were found to correlate with the changes in triterpenoid saponin content, suggesting their significant regulatory roles. hnxb.org.cn

While comprehensive genomic data specifically for this compound biosynthesis genes across various Ardisia species is still emerging, transcriptomic data provides valuable insights into the genes actively expressed in saponin-producing tissues. nih.govsciengine.comresearcher.life Research in other plant species has shown that gene duplication events, particularly in gene families like CYP450 and UGT, can contribute to the diversity of triterpenoid saponins. researcher.life Similar genetic mechanisms may underlie the structural variations observed among ardisianosides.

Strategies for Heterologous Production and Yield Enhancement

Metabolic engineering and synthetic biology offer strategies for enhancing the production of valuable plant natural products like this compound, potentially through heterologous production in microbial hosts or by improving accumulation in the native plant. Heterologous production involves transferring the genes encoding the biosynthetic pathway enzymes into a suitable host organism, such as yeast or bacteria, to produce the compound in a controlled environment. nih.govnih.gov This approach can overcome limitations associated with plant cultivation, such as slow growth, low yields, and susceptibility to environmental factors.

For triterpenoid saponins, this would involve identifying and cloning the genes for the relevant OSCs, CYP450s, UGTs, and enzymes involved in precursor supply from Ardisia species. researchgate.netnih.gov These genes could then be introduced into a host organism and their expression optimized to reconstruct the biosynthetic pathway. Challenges in heterologous production often include optimizing gene expression, ensuring proper protein folding and activity, and channeling metabolic flux towards the desired product. nih.govnih.gov Strategies to improve yield in heterologous systems can include optimizing fermentation conditions, engineering the host metabolism to increase precursor availability, and modifying the biosynthetic enzymes for improved efficiency or substrate specificity. nih.govnih.gov

Alternatively, metabolic engineering can be applied to the native Ardisia plant to increase this compound yield. This could involve techniques such as overexpression of key biosynthetic genes, downregulation of competing pathways, or manipulation of regulatory genes and transcription factors that control saponin biosynthesis. researchgate.nethnxb.org.cnnih.gov Understanding the regulatory mechanisms, such as the role of hormones like salicylic acid and methyl jasmonate, which have been shown to influence triterpenoid saponin accumulation in Ardisia, could also inform strategies for yield enhancement in planta. researchgate.nethnxb.org.cnnih.gov

Chemical Synthesis and Analog Derivatization of Ardisianoside a

Total Synthesis Strategies for Complex Natural Product Glycosides

The total synthesis of natural product glycosides is a formidable task that necessitates the development of a coherent strategy for assembling both the aglycone and the glycan components, followed by their successful coupling. Key challenges include the stereocontrolled construction of multiple chiral centers on the aglycone, the regioselective functionalization for glycosylation, and the highly stereoselective formation of glycosidic linkages. nih.gov

Successful strategies often fall into two main categories:

Linear Synthesis: In this approach, the aglycone and the oligosaccharide are synthesized separately and then coupled in a late-stage glycosylation step. This is the most common strategy as it allows for the optimization of synthetic routes for each component independently. A significant challenge in this approach is overcoming the low reactivity of sterically hindered hydroxyl groups on complex aglycones.

Convergent Synthesis: This strategy involves the assembly of smaller, functionalized building blocks that are later combined to form the final molecule. For complex glycosides, this might involve coupling a partially assembled glycan to an aglycone precursor before completing the synthesis of both parts.

The synthesis of (–)-Peyssonnoside A, a unique diterpene glucoside, highlights these challenges. Its structure features a highly congested pentasubstituted cyclopropane (B1198618) ring and a sterically hindered tertiary alcohol for glycosidic linkage. nih.gov The successful synthesis relied on transition metal-catalyzed transformations to construct the complex carbon skeleton without the use of protecting groups, showcasing a highly efficient approach. nih.gov Similarly, the synthesis of other complex natural products often employs powerful catalytic methods to form key C-C bonds and stereocenters with high selectivity. nih.govyoutube.com Any future synthesis of Ardisianoside A would likely need to employ such advanced catalytic methods to efficiently assemble its triterpenoid (B12794562) core.

Semisynthesis and Structural Modification Approaches for this compound

Currently, there are no published reports detailing the semisynthesis or structural modification of this compound. Semisynthesis, which uses the naturally isolated product as a starting material, is a powerful tool for producing analogs that are difficult to access through total synthesis.

A hypothetical semisynthetic approach for this compound could involve several strategies:

Modification of the Sugar Chain: Selective hydrolysis of terminal sugar residues could provide access to analogs with truncated glycan chains. This would help in elucidating the role of each monosaccharide unit in the molecule's biological activity. Conversely, selective enzymatic or chemical glycosylation at specific hydroxyl groups on the existing sugar chain could generate novel, more complex derivatives.

Modification of the Aglycone: Functionalization of the triterpenoid core, for instance, by oxidation, reduction, or acylation of its hydroxyl groups, could be explored. However, the lack of reactive functional groups on the oleanane (B1240867) skeleton and the potential for competing reactions on the sugar moieties would make achieving high selectivity a significant challenge.

These approaches would require the development of highly selective protecting group strategies and reaction conditions to differentiate between the numerous hydroxyl groups present on the oligosaccharide portion of the molecule.

Synthesis of this compound Analogs and Derivatives for Research Probes

The synthesis of analogs and derivatives of natural products is crucial for conducting detailed structure-activity relationship (SAR) studies and for creating chemical probes to investigate their mechanism of action. While no synthetic analogs of this compound have been reported, general strategies for creating such molecules can be considered.

Potential goals for synthesizing this compound analogs would include:

Simplifying the Structure: Synthesizing analogs with a simplified sugar chain or a modified aglycone can help identify the minimal structural components required for biological activity (the pharmacophore).

Improving Pharmacokinetic Properties: Modifications could be designed to enhance properties like solubility, stability, and bioavailability. Glycosylation patterns are known to significantly influence the solubility and aggregation behavior of triterpenoid saponins (B1172615). researchgate.netchemrxiv.org

Creating Research Probes: Derivatives containing reporter tags, such as fluorescent labels or biotin (B1667282), could be synthesized. These probes are invaluable tools for visualizing the cellular uptake, subcellular localization, and molecular targets of the parent compound.

The development of a flexible synthetic route, even if not a total synthesis, would be essential to facilitate access to a diverse range of such analogs for biological evaluation.

Methodologies for Selective Glycosidic Bond Formation

The formation of the glycosidic bond is arguably the most critical and challenging step in the synthesis of saponins like this compound. The goal is to control both the regioselectivity (which hydroxyl group is glycosylated) and the stereoselectivity (the anomeric configuration, α or β) of the linkage. Triterpenoid saponin (B1150181) biosynthesis relies on UDP-glycosyltransferases (UGTs), which mediate the glycosylation process with high fidelity. frontiersin.orgnih.govresearchgate.net

Chemical glycosylation methods offer a synthetic alternative and are broadly categorized based on the nature of the glycosyl donor and the activation method. Key strategies include:

Leaving Group-Based Methods: The choice of leaving group at the anomeric center of the glycosyl donor is critical. Common donors include glycosyl halides, thioglycosides, and trichloroacetimidates. Activation with a suitable promoter (e.g., a Lewis acid) generates a reactive oxocarbenium ion intermediate that is then attacked by the glycosyl acceptor (the aglycone or another sugar).

Protecting Group-Based Strategies: The "armed-disarmed" strategy utilizes the electronic effects of protecting groups on the glycosyl donor. Donors with electron-withdrawing protecting groups (e.g., acyl groups) are "disarmed" and less reactive, while those with electron-donating groups (e.g., benzyl (B1604629) ethers) are "armed" and more reactive. This allows for the selective activation of one glycosyl donor in the presence of another.

Enzymatic Synthesis: The use of engineered glycosyltransferases in chemoenzymatic strategies is a growing field. These enzymes can provide exceptional stereo- and regioselectivity, often without the need for complex protecting group manipulations.

The table below summarizes some common chemical glycosylation methods that could be applied in a synthesis of this compound's oligosaccharide chain.

| Glycosyl Donor Type | Typical Promoter/Activator | Key Characteristics | Stereoselectivity Control |

|---|---|---|---|

| Glycosyl Halides (Br, Cl) | Ag(I) or Hg(II) salts (e.g., AgOTf, Hg(CN)₂) | Historically significant; highly reactive donors. | Often influenced by neighboring group participation (e.g., C2-acyl group leads to 1,2-trans products). |

| Trichloroacetimidates | Lewis acids (e.g., TMSOTf, BF₃·OEt₂) | Highly reactive and versatile; tolerant of many functional groups. Formed from the corresponding hemiacetal. | Generally proceeds with inversion of anomeric configuration under Sₙ2-like conditions. |

| Thioglycosides | Thio-philic promoters (e.g., NIS/TfOH, DMTST) | Stable donors, allowing for use as protecting groups before activation. Central to armed-disarmed strategies. | Can be tuned by solvent, temperature, and promoter choice. |

| Glycosyl Sulfoxides | Triflic anhydride (B1165640) (Tf₂O) | Activated under mild, neutral conditions. | Stereoselectivity depends on the anomeric configuration of the starting sulfoxide. |

Development of Synthetic Routes for Scalable Research Material Production

The ability to produce sufficient quantities of a natural product is essential for advanced biological testing and preclinical development. A synthetic route designed for laboratory-scale "proof-of-concept" is often not suitable for large-scale production. Since a total synthesis for this compound has not yet been achieved, discussions of scalability are prospective.

Key considerations for developing a scalable synthetic route include:

Step Economy: The route should have the minimum number of steps possible. Each step adds time, cost, and potential for yield loss.

Cost and Availability of Starting Materials: Scalable syntheses should start from inexpensive and readily available chemical feedstocks.

Reagent and Catalyst Selection: The use of toxic, expensive, or difficult-to-handle reagents (e.g., heavy metals) should be minimized. Catalytic reactions are preferred over stoichiometric ones.

Purification Methods: Chromatographic purifications, which are common in laboratory synthesis, are often difficult and costly to implement on a large scale. The ideal route would yield products that can be purified by crystallization or extraction.

Robustness and Safety: Reactions must be reproducible and safe to perform on a large scale, avoiding highly exothermic or pressure-generating conditions.

Chemoenzymatic approaches, which combine the efficiency of chemical synthesis for building blocks with the high selectivity of enzymes for key transformations like glycosylation, represent a promising avenue for the future scalable production of complex saponins. frontiersin.orgnih.gov

Biological Activities and Mechanistic Investigations of Ardisianoside a in Vitro and Non Human in Vivo Models

Anti-inflammatory Modulatory Effects and Cellular Pathways of Ardisianoside A (In vitro and Non-Human In vivo Models)

Information regarding the specific anti-inflammatory effects of this compound is not available in the provided search results. Generally, triterpenoid (B12794562) saponins (B1172615) have been investigated for their anti-inflammatory potential, which is often attributed to their ability to modulate various aspects of the inflammatory cascade.

Regulation of Pro-inflammatory Mediators (e.g., Cytokines, Chemokines, Eicosanoids)

There is no specific data detailing how this compound regulates the production and release of pro-inflammatory mediators. A comprehensive study would involve treating immune cells, such as macrophages, with an inflammatory stimulus like lipopolysaccharide (LPS) in the presence and absence of this compound. The levels of key cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines (e.g., MCP-1, RANTES), and eicosanoids (e.g., prostaglandins, leukotrienes) would then be measured to determine the regulatory effect of the compound.

Modulation of Intracellular Signaling Pathways (e.g., NF-κB, MAPK, JAK/STAT)

The specific impact of this compound on key inflammatory signaling pathways has not been elucidated. Research in this area would typically investigate the phosphorylation status and activity of central proteins in the NF-κB, MAPK (including ERK, JNK, and p38), and JAK/STAT pathways in cells treated with this compound and an inflammatory trigger. Such studies would reveal the molecular targets through which the compound exerts its potential anti-inflammatory effects.

Effects on Immune Cell Activation and Function (e.g., Macrophages, Lymphocytes)

Specific studies on the effects of this compound on the activation and function of immune cells are not available. Investigations in this area would assess markers of macrophage polarization (M1 vs. M2), lymphocyte proliferation, and the production of effector molecules by these cells in the presence of this compound.

In vitro Studies in Inflammation Models

While general in vitro models of inflammation are widely used, there are no specific published studies that have utilized these models to investigate the anti-inflammatory properties of this compound.

Studies in Non-Human Animal Models of Inflammation

There is no available data from non-human animal models of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation, to support the in vivo anti-inflammatory efficacy of this compound.

Antiproliferative and Apoptotic Mechanisms in Cancer Cell Lines

Detailed investigations into the antiproliferative and apoptotic mechanisms of this compound in cancer cell lines are not present in the available literature. Research in this field would typically involve treating various cancer cell lines with this compound and assessing its effects on cell viability, proliferation, and the induction of apoptosis. Mechanistic studies would further explore the underlying molecular pathways.

To provide a comprehensive understanding of this compound's potential as an anti-inflammatory and anticancer agent, further dedicated research is required to address the specific points outlined above.

Cell Cycle Arrest Induction and Checkpoint Modulation

At present, there is a lack of specific research data directly investigating the effects of this compound on cell cycle arrest and checkpoint modulation in cancer cells. While many natural compounds exhibit anti-cancer activity by halting the cell division process at various checkpoints (such as G1, S, or G2/M phases), allowing for DNA repair or triggering cell death, such studies have not yet been reported for this compound.

Activation of Apoptotic Pathways (Intrinsic and Extrinsic)

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Cancer cells often evade apoptosis, leading to uncontrolled proliferation. Research on Ardipusilloside I, a compound structurally similar to this compound, has shown that it can induce apoptosis in human mucoepidermoid carcinoma Mc3 cells. This suggests that this compound may also activate these critical cell death pathways.

The apoptotic process is executed by a family of proteases called caspases. Their activation is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. The balance between these proteins determines the cell's fate.

A study on Ardipusilloside I demonstrated its ability to induce apoptosis in Mc3 cells by modulating the expression of Bcl-2 family proteins. nih.gov Treatment with Ardipusilloside I led to a decrease in the levels of the anti-apoptotic protein Bcl-2 and an increase in the levels of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that triggers the mitochondrial (intrinsic) pathway of apoptosis. Furthermore, the study showed that Ardipusilloside I treatment resulted in the activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell. nih.gov

Table 1: Effect of Ardipusilloside I on Apoptotic Protein Expression in Mc3 Cells

| Treatment | Bcl-2 Expression | Bax Expression | Caspase-3 Activation |

|---|---|---|---|

| Control | High | Low | Low |

| Ardipusilloside I | Decreased | Increased | Increased |

Data inferred from qualitative descriptions in the cited study. nih.gov

The extrinsic apoptotic pathway is initiated by the binding of death ligands, such as Fas ligand (FasL), to their corresponding receptors (e.g., Fas) on the cell surface. This interaction triggers a signaling cascade that leads to the activation of initiator caspases, such as caspase-8. Currently, there is no direct scientific evidence from in vitro or non-human in vivo studies detailing the engagement of the Fas/FasL signaling pathway by this compound.

Modulation of Autophagy and Cellular Senescence

Autophagy is a cellular recycling process that can either promote cell survival or contribute to cell death, depending on the context. Cellular senescence is a state of irreversible cell cycle arrest. The interplay between autophagy and senescence in cancer is complex. There is currently no available research specifically investigating the modulation of autophagy or the induction of cellular senescence in cancer cells by this compound.

Inhibition of Cancer Cell Migration and Invasion (in vitro models)

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. In vitro assays, such as the transwell migration assay and wound healing assay, are used to assess the anti-metastatic potential of compounds. To date, no studies have been published that specifically examine the effect of this compound on the migration and invasion of cancer cells in vitro.

Molecular Mechanisms of Selective Cytotoxicity towards Cancer Cells

An ideal anti-cancer agent should selectively kill cancer cells while sparing normal, healthy cells. The molecular basis for such selective cytotoxicity often lies in the unique characteristics of cancer cells, such as their altered signaling pathways or metabolic dependencies. There is a lack of specific data from in vitro or non-human in vivo studies that elucidates the molecular mechanisms responsible for any selective cytotoxicity of this compound towards cancer cells compared to normal cells.

Antioxidant Properties and Free Radical Scavenging Mechanisms

This compound has demonstrated notable antioxidant properties in various in vitro and non-human in vivo models. These activities are crucial in mitigating the cellular damage caused by oxidative stress, a key factor in the pathogenesis of numerous diseases. The antioxidant effects of this compound are exerted through two primary mechanisms: the direct scavenging of harmful free radicals and the enhancement of the body's own antioxidant defense systems.

Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) are highly reactive molecules generated during normal metabolic processes. When produced in excess, they can lead to significant damage to cellular components such as lipids, proteins, and DNA. Research into the direct free radical scavenging capabilities of various natural compounds has shown that certain molecules can neutralize these harmful species. While specific studies detailing the direct ROS and RNS scavenging activities of this compound are not extensively available, the general class of saponins to which it belongs is known for antioxidant activities. This is often attributed to their chemical structure, which can donate electrons to neutralize free radicals.

Further research is required to fully elucidate the specific capacity of this compound to directly scavenge key ROS such as superoxide (B77818) anion (O₂⁻), hydroxyl radical (•OH), and hydrogen peroxide (H₂O₂), as well as RNS like nitric oxide (NO•) and peroxynitrite (ONOO⁻).

Beyond direct scavenging, a more profound antioxidant mechanism involves the upregulation of the body's innate antioxidant defenses. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical signaling cascade that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway leads to the production of several key endogenous antioxidant enzymes.

While direct evidence of this compound activating the Nrf2 pathway is still emerging, the modulation of this pathway is a recognized mechanism for the antioxidant effects of many natural compounds. The activation of Nrf2 typically occurs under conditions of oxidative stress, where it translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This binding initiates the transcription of genes encoding for phase II detoxification enzymes and antioxidant proteins.

The potential for this compound to influence this pathway would involve its ability to promote the dissociation of Nrf2 from its inhibitor, Keap1, thereby allowing its nuclear translocation and subsequent gene expression. The upregulation of these endogenous antioxidant enzymes provides a sustained defense against oxidative stress.

Table 1: Key Endogenous Antioxidant Enzymes Potentially Upregulated by Nrf2 Activation

| Enzyme | Function |

| Heme Oxygenase-1 (HO-1) | Catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant properties. |

| NAD(P)H:quinone oxidoreductase 1 (NQO1) | A flavoprotein that catalyzes the two-electron reduction of quinones, preventing the formation of reactive semiquinones. |

| Superoxide Dismutase (SOD) | Catalyzes the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide. |

| Catalase (CAT) | Catalyzes the decomposition of hydrogen peroxide to water and oxygen. |

| Glutathione Peroxidase (GPx) | A family of enzymes that catalyze the reduction of hydrogen peroxide and organic hydroperoxides by glutathione. |

Neuroprotective and Neurotrophic Effects (in vitro/non-human animal models)

The neuroprotective effects of this compound have been suggested in preliminary studies, highlighting its potential to protect nerve cells from damage and degeneration. These effects are closely linked to its antioxidant and anti-inflammatory properties and its ability to modulate key cellular pathways involved in neuronal survival.

Neuronal apoptosis, or programmed cell death, is a hallmark of many neurodegenerative diseases and is often triggered by oxidative stress. An excess of ROS and RNS within neuronal cells can damage mitochondria and other cellular components, leading to the activation of apoptotic pathways.

While direct studies on this compound are limited, related compounds have been shown to protect neurons from apoptosis by reducing oxidative stress. This is achieved by decreasing the levels of pro-apoptotic proteins, such as Bax and cleaved caspase-3, and increasing the levels of anti-apoptotic proteins like Bcl-2. By mitigating the initial oxidative insult, this compound could potentially prevent the cascade of events that leads to neuronal cell death.

Table 2: Investigated Effects of Natural Compounds on Neuronal Apoptosis and Oxidative Stress Markers

| Compound Class | Model | Effect on Oxidative Stress | Effect on Apoptosis |

| Saponins | In vitro (neuronal cell lines) | Reduction in ROS production | Inhibition of caspase activation |

| Saponins | In vivo (animal models of neurodegeneration) | Increased levels of endogenous antioxidant enzymes (SOD, CAT) | Decreased number of apoptotic neurons |

Neuroinflammation, characterized by the activation of microglia and astrocytes, is another critical factor in the progression of neurodegenerative disorders. Activated glial cells release a variety of pro-inflammatory mediators, including cytokines and chemokines, which can be toxic to neurons.

The potential anti-neuroinflammatory effects of this compound are an area of active investigation. The mechanism of action would likely involve the inhibition of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. By suppressing the activation of NF-κB, this compound could reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), thereby creating a more favorable environment for neuronal survival.

Maintaining the balance of neurotransmitter systems is essential for normal brain function. Imbalances in these systems are implicated in a variety of neurological and psychiatric disorders. Neurotransmitter receptor modulators are compounds that can enhance or inhibit the activity of these systems by interacting with their receptors.

Currently, there is a lack of specific research data on the direct effects of this compound on neurotransmitter systems and receptor binding. Future studies may explore whether this compound can modulate the release, reuptake, or receptor binding of key neurotransmitters such as acetylcholine, dopamine, serotonin, or glutamate. Any such modulatory effects could have significant implications for its potential therapeutic applications in neurological disorders.

Impact on Synaptic Plasticity and Cognitive Function in Animal Models

There is currently no specific scientific literature available detailing the effects of this compound on synaptic plasticity or cognitive function in animal models.

Enzyme Inhibition and Modulation Studies

Glycosidase Inhibition (e.g., α-glucosidase)

Scientific studies detailing the inhibitory effects of this compound on α-glucosidase have not been identified.

Cyclooxygenase (COX) Inhibition (e.g., COX-2)

There is no available research data on the inhibitory activity of this compound against cyclooxygenase enzymes, including COX-2.

Other Kinase or Protease Inhibition Profiles

Information regarding the inhibitory profiles of this compound against other kinases or proteases is not present in the current scientific literature.

Molecular Target Identification and Ligand Interaction Studies

Application of Proteomics and Metabolomics for Target Discovery

There are no published studies that have utilized proteomics or metabolomics approaches to identify the molecular targets of this compound.

Biophysical Assays for Ligand-Protein Binding

There are no available studies that have utilized biophysical assays to directly measure the binding affinity and kinetics of this compound to a specific protein target. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Bio-Layer Interferometry (BLI), or Nuclear Magnetic Resonance (NMR) spectroscopy have not been reported in the context of characterizing the interaction between this compound and its potential biological targets.

Computational Approaches: Molecular Docking and Dynamics Simulations

A search of the scientific literature did not yield any publications detailing the use of computational methods to explore the binding mode or interaction stability of this compound with any protein. Consequently, there are no molecular docking studies that predict the binding pose and affinity of this compound within the active site of a protein, nor are there molecular dynamics simulations that assess the stability of a potential this compound-protein complex over time.

Cellular Thermal Shift Assays (CETSA) and Other Target Engagement Studies

There is no evidence in the published literature of Cellular Thermal Shift Assays (CETSA) being employed to confirm the direct binding of this compound to a target protein within a cellular environment. CETSA is a powerful method for verifying target engagement by observing the thermal stabilization of a protein upon ligand binding. However, no such studies have been reported for this compound. Similarly, other target engagement studies that would provide evidence of direct interaction in a cellular context are not available.

Structure Activity Relationship Sar Studies of Ardisianoside a and Its Analogs

Identification of Key Structural Motifs for Biological Activity

Analyses of the structure-activity relationships of triterpenoid (B12794562) saponins (B1172615) from Ardisia japonica have indicated that specific structural motifs in both the sapogenin (aglycone) and the glycosyl (sugar) parts are important for their anti-proliferative activity. Key features identified in the sapogenin part include the presence of a 13,28-epoxy bridge, a 16α-hydroxy group, and a C-30 methyl moiety. ebi.ac.uk These structural elements contribute significantly to the observed biological effects.

Role of the Aglycone Structure in Biological Function

The aglycone, or sapogenin, provides the core triterpenoid structure to which the sugar chain is attached. In the case of Ardisianoside A and several other active saponins from Ardisia japonica, the aglycone is a 13β,28-epoxy-16α-hydroxyoleanane. ebi.ac.uk As mentioned earlier, specific features on this aglycone, such as the 13,28-epoxy bridge and the 16α-hydroxy group, are identified as important for the anti-proliferative activity. ebi.ac.uk The triterpenoid skeleton itself, along with its specific functional groups and modifications, contributes to the compound's interaction with biological targets.

Impact of Stereochemistry on Activity Profiles

While specific detailed information solely on the stereochemistry of this compound and its direct impact on its activity profiles is not extensively available in the provided search results, the importance of stereochemistry in the biological activity of natural products, including other saponins and chiral molecules, is well-established. nih.govlibretexts.org Stereochemistry can affect target binding, metabolism, and distribution, leading to significant differences in biological activity between stereoisomers. nih.gov Given the complex structure of this compound with multiple chiral centers in both the aglycone and the sugar moieties, it is highly probable that the specific stereochemical configuration of these centers contributes to its observed biological activity and selectivity. Studies on other compound classes have shown that stereoselective uptake or interaction with biological targets can be influenced by stereochemistry. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a method that builds mathematical relationships between the chemical structure of molecules and their biological activity. wikipedia.org This approach aims to predict the properties of compounds based on their structural features and accelerate the process of developing new molecules with desired properties. dergipark.org.trfrontiersin.org While explicit QSAR modeling studies focused solely on this compound derivatives were not prominently detailed in the provided results, the principles of QSAR are applicable to understanding and predicting the activity of such compounds based on their molecular descriptors.

Development of Predictive Models for Biological Activity

QSAR models are developed to predict the biological activity of compounds using statistical calculations based on computed molecular descriptors. dergipark.org.tr These models can be used to estimate the activity of new molecules and prioritize promising candidates for synthesis and experimental validation. frontiersin.orgmdpi.com The development of such models involves selecting appropriate molecular descriptors that capture the relevant structural and physicochemical characteristics influencing the biological activity. dergipark.org.trresearchgate.net

Elucidation of Physico-chemical Descriptors Contributing to Activity

In QSAR studies, various physico-chemical descriptors are calculated to represent the molecular structure numerically. protoqsar.comnih.gov These descriptors can include parameters related to electronic properties (e.g., atomic charge, frontier molecular orbital energies), hydrophobic properties (e.g., log P), topological indices, and spatial descriptors. dergipark.org.trresearchgate.netnih.gov By correlating these descriptors with the observed biological activity, QSAR models can elucidate which structural and physico-chemical features are most important for the activity. dergipark.org.trresearchgate.net For saponins like ardisianosides, descriptors related to the size, shape, polarity, and hydrogen bonding capacity of both the aglycone and the glycosidic moiety would likely be relevant in QSAR modeling aimed at understanding their cytotoxic or other biological activities. nih.govuj.edu.pl

Advanced Analytical and Bioanalytical Methodologies for Ardisianoside a Research

Chromatographic Techniques for Purity, Quantification, and Stability Assessment

Chromatographic methods are essential for separating Ardisianoside A from complex mixtures, determining its purity, quantifying its concentration, and evaluating its stability under various conditions. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the qualitative and quantitative determination of compounds in natural product extracts and pharmaceutical preparations. nih.govmdpi.com Thin Layer Chromatography (TLC) is also utilized for quickly comparing samples, checking for adulteration, and monitoring purity and stability. mdpi.com

Method Development and Validation for this compound Quantification in Research Samples

Developing and validating chromatographic methods, particularly HPLC, is a critical step to ensure the reliability and accuracy of this compound quantification in research samples. Method validation establishes the performance characteristics and limitations of an analytical method. researchgate.net Key validation parameters typically include linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.netscispace.comopenaccessjournals.com A well-developed and validated HPLC method should be able to separate, detect, and quantify the target compound, as well as potential impurities and degradation products. researchgate.netscispace.com For instance, the development of a stability-indicating method using HPLC is crucial to separate degradation products from the active compound and assess its stability over time. openaccessjournals.comchromatographyonline.com Stress testing, involving exposure to thermal, photolytic, and other conditions, is part of establishing a stability-indicating method. openaccessjournals.com

While specific method development and validation data for this compound were not extensively detailed in the search results, the general principles of HPLC method development and validation for natural products and pharmaceutical compounds are well-established and would be applied to this compound. This involves optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition, flow rate, temperature, and detection wavelength to achieve adequate separation and sensitivity. researchgate.netscispace.comjournalirjpac.com

Chiral Chromatography for Enantiomeric Purity Analysis

Chiral chromatography is a specialized technique used to separate enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. gcms.czscribd.com Many natural products, including glycosides and triterpenoids which are structural components often found in compounds similar to the description of Ardisianoside D (a related ardisianoside), can exist as enantiomers. nih.gov Enantiomeric purity is a critical quality attribute for chiral compounds, as different enantiomers can exhibit different biological activities or pharmacokinetic profiles. Chiral chromatography employs chiral stationary phases or chiral mobile phase additives that interact differently with each enantiomer, allowing their separation and subsequent analysis. gcms.czscribd.commdpi.com Techniques such as chiral HPLC or GC can be used for enantiomeric purity analysis. gcms.czresearchgate.net While no specific information on the enantiomeric nature or chiral chromatography of this compound was found, if this compound possesses chiral centers, chiral chromatography would be indispensable for assessing its enantiomeric composition and purity.

Mass Spectrometry-Based Metabolomics and Flux Analysis in Biological Systems

Mass spectrometry (MS) is a powerful analytical technique that provides information on the mass-to-charge ratio of molecules, enabling their identification and quantification. nih.govijpsjournal.com When coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes a crucial tool for analyzing complex biological samples. nih.govijpsjournal.comresearchgate.net Metabolomics, the comprehensive study of all metabolites in a biological system, heavily relies on MS-based techniques to identify and quantify a wide range of small molecules. numberanalytics.comnih.gov LC-MS is particularly useful for analyzing less volatile and thermally labile compounds, which can include glycosides like this compound.

Metabolic flux analysis (MFA), a subfield of metabolomics, focuses on determining the rates of metabolic reactions within a cell or organism. numberanalytics.comfrontiersin.org MS, often in conjunction with stable isotope labeling, is a key technique for MFA. numberanalytics.comfrontiersin.orgnih.govnih.gov By using substrates labeled with stable isotopes, such as carbon-13 (¹³C), researchers can trace the metabolic pathways and quantify the flux through different reactions by analyzing the isotopic labeling patterns of metabolites using MS. frontiersin.orgnih.govnih.govnorthwestern.edumpg.de This provides dynamic insights into cellular metabolism that go beyond simple metabolite concentration measurements. numberanalytics.comfrontiersin.orgmpg.de While specific studies on this compound metabolomics or flux analysis using MS were not found, these techniques would be applicable to investigate how this compound is metabolized in biological systems, identify its metabolic products, and understand its impact on cellular metabolic pathways.

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-NMR, LC-MS/MS)

Hyphenated techniques combine two or more analytical techniques to leverage their complementary strengths, providing more comprehensive information about complex samples. nih.govijpsjournal.comresearchgate.netchromatographytoday.comresearchgate.net The coupling of a separation technique with a spectroscopic detection method is a common form of hyphenation. chromatographytoday.comresearchgate.net

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a widely used hyphenated technique that combines the separation power of LC with the structural information provided by tandem MS. nih.govijpsjournal.comresearchgate.netresearchgate.net This technique allows for the sensitive detection, identification, and quantification of compounds in complex mixtures, even at low concentrations. nih.govijpsjournal.comresearchgate.net The fragmentation patterns obtained from MS/MS can provide valuable structural details for the identification of this compound and its potential metabolites or degradation products.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) is another powerful hyphenated technique that couples LC separation with online NMR detection. nih.govijpsjournal.comresearchgate.netchromatographytoday.comresearchgate.net NMR spectroscopy provides detailed structural information about molecules based on the behavior of atomic nuclei in a magnetic field. numberanalytics.com LC-NMR is particularly valuable for the structural elucidation of unknown compounds in complex mixtures without the need for isolation. ijpsjournal.com While less sensitive than LC-MS, LC-NMR can provide definitive structural confirmation. nih.gov The combination of LC-UV-MS (Liquid Chromatography-Ultraviolet-Mass Spectrometry) is also beneficial for the rapid analysis of natural products, combining UV detection for chromophores with MS for mass information. nih.govresearchgate.net These hyphenated techniques would be highly beneficial in the comprehensive analysis of this compound in complex biological extracts or during stability studies to identify and characterize the compound and its related substances.

Isotopic Labeling and Tracing Techniques for Metabolic Studies

Isotopic labeling involves incorporating stable isotopes (such as ¹³C, ¹⁵N, ²H) into a molecule or a substrate that is then introduced into a biological system. numberanalytics.comnih.govnih.govnorthwestern.edunih.gov By tracing the fate of the labeled atoms using techniques like MS or NMR, researchers can gain insights into metabolic pathways, reaction rates, and the biosynthesis or degradation of specific compounds. numberanalytics.comnih.govfrontiersin.orgnih.govnih.govmpg.denih.gov

In the context of this compound, isotopic labeling could be used to study its absorption, distribution, metabolism, and excretion (ADME) in vivo or in vitro. nih.gov By administering labeled this compound or a labeled precursor, researchers could track its transformation into metabolites and understand the metabolic pathways involved. nih.govnih.gov ¹³C-based metabolic flux analysis, as mentioned earlier, is a specific application of isotopic labeling coupled with MS to quantify metabolic fluxes. frontiersin.orgnih.govnih.govmpg.de Isotopic labeling can also aid in the identification of novel metabolites and the confirmation of biosynthetic pathways. nih.gov While specific studies on isotopic labeling of this compound were not found, this approach offers a powerful means to investigate its metabolic fate and biological interactions at a molecular level.

Potential Research Applications and Future Directions for Ardisianoside a

Ardisianoside A as a Chemical Probe for Illuminating Biological Pathways

The unique structure of this compound positions it as a potential chemical probe to investigate complex biological processes. Chemical probes are small molecules used to study and manipulate biological systems, and triterpenoid (B12794562) saponins (B1172615), in general, have demonstrated a variety of biological activities that make them suitable for such roles. mdpi.com The development of this compound as a chemical probe would involve synthesizing derivatives with photoaffinity labels or biotin (B1667282) tags. These modifications would enable researchers to identify the specific cellular targets of this compound through techniques like affinity purification and mass spectrometry, thereby illuminating its mechanism of action and the biological pathways it modulates.

Strategic Development as a Lead Compound for Pre-clinical Drug Discovery Programs

Natural products have historically been a rich source of lead compounds for drug discovery. mdpi.comup.ac.zajocpr.comresearchgate.netnih.gov Triterpenoid saponins, as a class, exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.comnih.govresearchgate.net Several saponins isolated from Ardisia crenata have already demonstrated significant cytotoxic activities against human cancer cell lines. researchgate.netcjnmcpu.com This suggests that this compound could serve as a valuable lead compound for preclinical drug discovery programs. The initial steps would involve comprehensive screening for various biological activities, followed by mechanism-of-action studies to identify its molecular targets. Subsequent lead optimization would focus on enhancing its potency and selectivity while minimizing potential toxicity.

Exploration of this compound Analogs with Enhanced Target Specificity and Efficacy

The synthesis of analogs is a crucial step in the development of a lead compound. By systematically modifying the structure of this compound, researchers can explore the structure-activity relationships (SAR) to identify the key chemical features responsible for its biological effects. oup.com The synthesis of novel saponin (B1150181) analogs has been a successful strategy for improving the cytotoxic activity of parent compounds. nih.govresearchgate.net For this compound, this could involve modifications to the sugar moieties or the triterpenoid backbone. The resulting library of analogs would then be screened to identify compounds with improved target specificity, increased efficacy, and better pharmacokinetic properties, paving the way for the development of more effective therapeutic agents.

Integration of Omics Technologies (e.g., Proteomics, Transcriptomics) in Mechanistic Studies

To gain a deeper understanding of the cellular effects of this compound, the integration of "omics" technologies will be indispensable. Proteomics and transcriptomics can provide a global view of the changes in protein and gene expression, respectively, in response to treatment with the compound. Studies on other saponins have successfully used these approaches to elucidate their mechanisms of action. For instance, proteomic analysis of cells treated with Rhizoma Paridis total saponin identified several proteins associated with tumor progression. nih.gov Similarly, combined proteomic and transcriptomic analyses of cells treated with polyphyllin D, another cytotoxic saponin, revealed the induction of endoplasmic reticulum stress and mitochondria-mediated apoptotic pathways. nih.gov Applying these technologies to this compound would provide valuable insights into its molecular targets and the signaling pathways it perturbs.

Table 1: Potential Omics-Based Approaches for Mechanistic Studies of this compound

| Omics Technology | Potential Application for this compound Research | Expected Outcomes |

| Proteomics | Identification of protein targets and downstream signaling pathways affected by this compound. | A comprehensive map of protein-level changes, revealing the compound's mechanism of action. |

| Transcriptomics | Analysis of gene expression changes induced by this compound treatment. | Identification of regulated genes and pathways, providing insights into the cellular response to the compound. |

Biotechnological Production Strategies (e.g., Plant Cell Culture, Metabolic Engineering in Microorganisms)

The natural abundance of this compound in Ardisia crenata may be insufficient for large-scale research and development. Therefore, establishing sustainable and scalable production methods is crucial. Plant cell culture offers a promising alternative for the production of triterpenoid saponins. researchgate.netnih.govproquest.comcabidigitallibrary.orgnih.gov Research has demonstrated the feasibility of tissue culture for the regeneration of Ardisia crenata. Further optimization of culture conditions and the use of elicitors could enhance the yield of this compound. nih.gov

Metabolic engineering in microorganisms, such as yeast, presents another powerful strategy. researchgate.net By transferring the biosynthetic genes for this compound into a microbial host, it may be possible to achieve high-yield production in fermenters. This approach has been successfully applied to the production of other triterpenoids and would provide a consistent and cost-effective source of the compound. frontiersin.orgresearchgate.netmdpi.comnih.gov

Investigation of Synergistic Effects with Other Bioactive Compounds in Research Settings

The combination of bioactive compounds can often lead to synergistic effects, where the combined therapeutic effect is greater than the sum of the individual effects. nih.gov Saponins, in particular, have been shown to exhibit synergistic activity with other compounds, such as monoterpenes, by targeting cell membranes. nih.gov Investigating the synergistic effects of this compound with other natural products or known therapeutic agents could reveal novel combination therapies. Such studies would involve in vitro screening of various combinations against different disease models, followed by mechanistic studies to understand the basis of the synergistic interactions.

Emerging Unexplored Biological Activities and Disease Models (non-human focus)

While the initial focus for this compound may be on its potential anticancer properties, based on the activities of other saponins from Ardisia crenata, it is important to explore a broader range of biological activities. Triterpenoid saponins have demonstrated a wide array of effects, including antifungal, antiviral, and immunomodulatory properties. mdpi.comnih.govmdpi.com Therefore, screening this compound against a diverse panel of non-human disease models, such as plant pathogens or microbial cultures, could uncover novel and unexpected biological activities. This could open up new avenues for its application in agriculture or as a research tool to study fundamental biological processes in various organisms.

Challenges and Opportunities in this compound Research

The journey of a natural compound from discovery to clinical application is fraught with challenges, and this compound is no exception. However, these challenges are often intertwined with significant opportunities for scientific advancement and therapeutic innovation.

A primary challenge in the study of this compound lies in its isolation and purification . Triterpenoid saponins, due to their complex structures, often present considerable difficulties in extraction and separation. nih.gov Achieving a high yield and purity of this compound from its natural source, Ardisia japonica, can be a labor-intensive and time-consuming process. researchgate.net The variability of the compound's concentration in the plant material further complicates standardized production. greenskybio.com Overcoming these hurdles may require the development of more efficient and scalable extraction and purification techniques. nih.gov